Nemonapride

Overview

Description

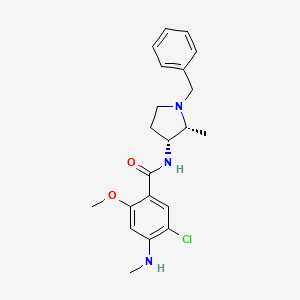

Nemonapride is an atypical antipsychotic approved in Japan for the treatment of schizophrenia . It was launched by Yamanouchi in May 1991 . Nemonapride acts as a D2 and D3 receptor antagonist, and is also a potent 5-HT1A receptor agonist . It has affinity for sigma receptors .

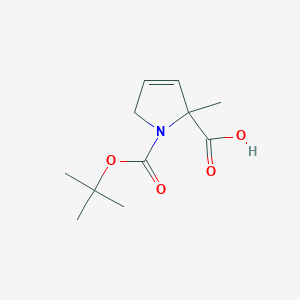

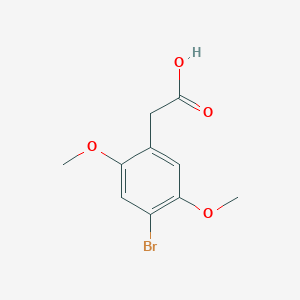

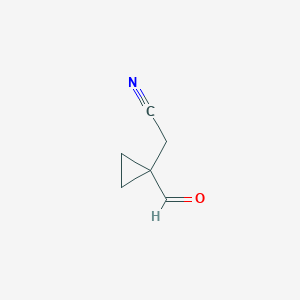

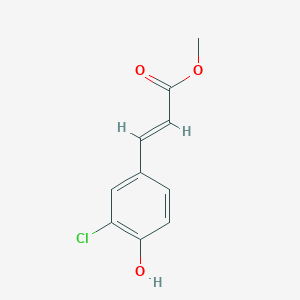

Synthesis Analysis

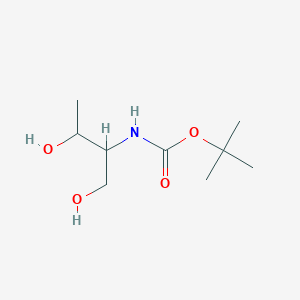

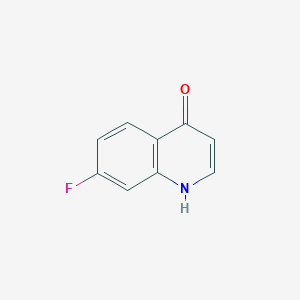

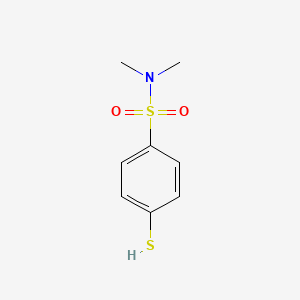

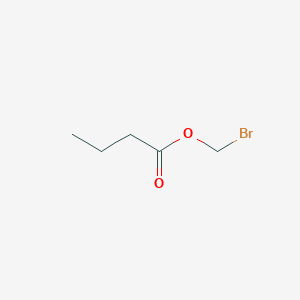

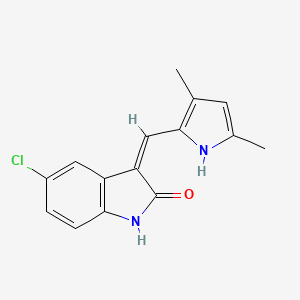

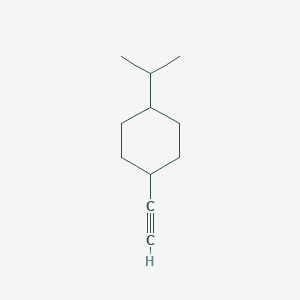

The synthesis of Nemonapride involves a concise, protecting-group-free process . This process features a europium(III) trifluoromethanesulfonate (Eu(OTf)3)-catalyzed C4 selective aminolysis of a 3,4-epoxy alcohol by benzylamine . The resulting 4-benzylamino-1,3-diol product is used for constructing the pyrrolidine skeleton .

Molecular Structure Analysis

The molecular formula of Nemonapride is C21H26ClN3O2 . Its average mass is 387.903 Da and its monoisotopic mass is 387.171356 Da . The crystal structure of the D4 dopamine receptor, to which Nemonapride binds, has been determined .

Chemical Reactions Analysis

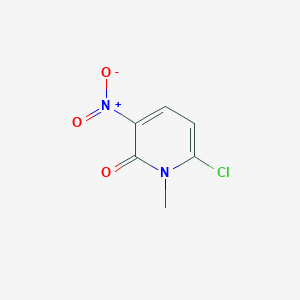

Nemonapride is a selective inhibitor of the D4 receptor . All synthesized phenothiazines derivatives, along with Nemonapride, clozapine, and chlorpromazine, were docked with D2, D3, and D4 dopamine receptors, and Ki values were compared for selectivity analysis .

Physical And Chemical Properties Analysis

Nemonapride is a white solid . It is soluble in ethanol . Its molecular weight is 387.9 g/mol .

Scientific Research Applications

Dopamine Receptor Studies

Nemonapride is widely used in the study of dopaminergic systems. Research by Vile, D'Souza, and Strange (1995) demonstrated that [3H]Nemonapride, along with [3H]Spiperone, labels equivalent numbers of D2 and D3 dopamine receptors in various tissues under different conditions. This finding indicates the utility of nemonapride in accurately studying dopamine receptors, contributing significantly to neurological research (Vile, D'Souza & Strange, 1995).

Neuroimaging and PET Studies

K. Ishiwata and M. Senda (1999) explored the use of radiolabeled nemonapride (NEM) for positron emission tomography (PET) studies. Their research suggests that [11C]Nemonapride binds in vivo not only to dopamine D2-like receptors in the striatum but also to sigma receptors in regions such as the cortex and cerebellum. This dual binding property makes nemonapride a valuable tool in neuroimaging studies for understanding brain receptor activities (Ishiwata & Senda, 1999).

Sigma Receptor Research

Research has indicated that [3H]Nemonapride labels sigma receptors in brain tissues. Helmeste et al. (1996) discovered that in post-mortem schizophrenic brain tissues, [3H]nemonapride-labeled sigma receptor binding is decreased compared to matched normal controls. These findings provide insight into the potential role of sigma receptors in schizophrenia and demonstrate nemonapride's application in psychiatric research (Helmeste et al., 1996).

Structure-Based Drug Discovery

A study by Wang et al. (2017) presented high-resolution crystal structures of the DRD4 dopamine receptor bound to the antipsychotic drug nemonapride. This research facilitated ligand docking and the discovery of new ligands, demonstrating nemonapride's role in structure-based drug discovery for targeting specific dopamine receptors (Wang et al., 2017).

Pharmacogenetic Applications

Suzuki et al. (2000) explored the relationship between dopamine D2 receptor polymorphism and therapeutic response to nemonapride in schizophrenic patients. Their findings suggest that the Taq1 A DRD2 polymorphism is related to early therapeutic response to nemonapride, indicating its use in personalized medicine (Suzuki et al., 2000).

Mechanism of Action

The mechanism of action of Nemonapride is not fully proven, but its unique antipsychotic effect arises from its selective binding to the dopamine D2 receptor family . Since Nemonapride has high affinity for D3 and D4 dopamine receptors, it is conceivable that its effect on negative symptoms might result from blockade of these receptors .

Safety and Hazards

Nemonapride is harmful if swallowed . It is also harmful to aquatic life . It is advised to avoid breathing mist, gas, or vapours, and to avoid contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name |

N-[(2R,3R)-1-benzyl-2-methylpyrrolidin-3-yl]-5-chloro-2-methoxy-4-(methylamino)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClN3O2/c1-14-18(9-10-25(14)13-15-7-5-4-6-8-15)24-21(26)16-11-17(22)19(23-2)12-20(16)27-3/h4-8,11-12,14,18,23H,9-10,13H2,1-3H3,(H,24,26)/t14-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRVOJOCLBAAKSJ-RDTXWAMCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCN1CC2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3OC)NC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](CCN1CC2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3OC)NC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601116422 | |

| Record name | 5-Chloro-2-methoxy-4-(methylamino)-N-[(2R,3R)-2-methyl-1-(phenylmethyl)-3-pyrrolidinyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601116422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

187139-87-3, 75272-39-8 | |

| Record name | 5-Chloro-2-methoxy-4-(methylamino)-N-[(2R,3R)-2-methyl-1-(phenylmethyl)-3-pyrrolidinyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=187139-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nemonapride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75272-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nemonapride [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075272398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-2-methoxy-4-(methylamino)-N-[(2R,3R)-2-methyl-1-(phenylmethyl)-3-pyrrolidinyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601116422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-((2R,3R)-1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEMONAPRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q88T5P3444 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[b]thiophene-4-sulfonyl chloride](/img/structure/B3420361.png)

![2-Methyl-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B3420376.png)

![Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-octyl-3-[(trimethylsilyl)oxy]-](/img/structure/B3420418.png)